As a chiral precursor for statine isosteres and a BBB-permeable GABA analogue, Gamibetal (GABOB) addresses supply gaps and enantiopurity issues.
Gamibetal, chemically known as γ-amino-β-hydroxybutyric acid (GABOB, CAS 924-49-2), is a hydroxylated analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). In industrial and laboratory procurement, it serves a dual role: as a neuropharmacological probe with distinct enantioselective binding profiles across GABA receptor subtypes, and as a highly versatile chiral building block. The presence of the β-hydroxyl group introduces a stereogenic center not found in endogenous GABA, making GABOB an essential precursor for synthesizing complex chiral therapeutics, including L-carnitine derivatives and statine-analogous HIV-1 protease inhibitors. Its altered polarity compared to GABA also enhances its blood-brain barrier permeability, rendering it a critical baseline material for neuroactive drug formulation and advanced medicinal chemistry workflows .
Substituting Gamibetal (GABOB) with generic GABA or other β-substituted analogs (such as baclofen) fundamentally disrupts both synthetic workflows and pharmacological assays. In synthetic applications, GABA lacks the critical β-hydroxyl group required to act as a chiral pool intermediate; it cannot undergo the stereospecific transformations necessary to generate statine-like dipeptide isosteres or functionalized butyrolactones. Pharmacologically, while GABA is a full pan-agonist at all GABA receptors, the enantiomers of GABOB exhibit divergent, receptor-specific partial agonism and antagonism. Furthermore, the hydroxyl group significantly modifies the molecule's transport kinetics and blood-brain barrier penetration compared to unsubstituted GABA, meaning any substitution will invalidate quantitative neuropharmacological models and yield entirely different downstream synthetic products [1].
GABOB is utilized as a direct structural replacement for statine units in the synthesis of pepstatin analogs targeting HIV-1 protease. Quantitative structural studies show that incorporating γ-Tfm-GABOB (a trifluoromethyl derivative of GABOB) into peptide scaffolds provides critical hydrogen bonding via the β-hydroxyl group, which is absent in standard GABA-derived aliphatic chains. This specific functionalization allows the GABOB-derived isostere to mimic the tetrahedral transition state of aspartic proteases, a synthetic trajectory impossible to achieve using unsubstituted GABA [1].
| Evidence Dimension | Precursor structural utility for protease transition-state mimicry |
| Target Compound Data | Provides essential β-hydroxyl group for transition-state mimicry |
| Comparator Or Baseline | GABA (lacks β-hydroxyl group) |
| Quantified Difference | Enables statine-isostere formation (GABA yields 0% transition-state mimicry for aspartic proteases) |
| Conditions | Solid-phase or solution-phase peptide synthesis of HIV-1 protease inhibitors |
Procurement of GABOB is mandatory for medicinal chemistry workflows requiring statine-like chiral building blocks for aspartic protease inhibitor development.
GABOB provides distinct enantioselective modulation at GABAC (ρ1) receptors compared to the non-chiral baseline GABA. In electrophysiological patch-clamp studies using ρ1T244S mutant receptors, (R)-(-)-GABOB functions as a weak partial agonist (activating only 26% of the maximal current produced by the GABA EC50), whereas (S)-(+)-GABOB acts as a competitive antagonist with a KB of 204.0 ± 14.3 μM. In contrast, unsubstituted GABA acts as a full agonist. This divergence makes GABOB an indispensable pharmacological tool for mapping the orthosteric binding site of GABA receptors [1].
| Evidence Dimension | Maximal current activation (Efficacy) at ρ1T244S receptors |
| Target Compound Data | (R)-GABOB activates 26% of max current; (S)-GABOB is an antagonist (KB = 204 μM) |
| Comparator Or Baseline | GABA (100% maximal current activation / full agonist) |
| Quantified Difference | 74% reduction in efficacy for (R)-enantiomer; complete reversal to antagonism for (S)-enantiomer |
| Conditions | in vitro patch-clamp electrophysiology on recombinant ρ1T244S receptors |
Researchers mapping GABA receptor binding sites must procure GABOB to differentiate specific amino acid interactions (like T244) that cannot be resolved using standard GABA.
The addition of the β-hydroxyl group in GABOB significantly alters its lipophilicity and transport profile compared to GABA. While GABA exhibits extremely poor blood-brain barrier (BBB) penetration, limiting its utility in systemic in vivo models, GABOB crosses the BBB more effectively. Consequently, despite having lower absolute in vitro receptor binding affinity than GABA, GABOB demonstrates potent central nervous system inhibitory and anticonvulsant effects when administered systemically (e.g., 25-100 mg/kg intravenous injection in mammalian models), whereas equivalent systemic doses of GABA yield minimal central efficacy.
| Evidence Dimension | Systemic central nervous system bioavailability / Anticonvulsant efficacy |
| Target Compound Data | Active central inhibitory effects via systemic administration (25-100 mg/kg IV) |
| Comparator Or Baseline | GABA (Negligible central efficacy via systemic routes due to BBB exclusion) |
| Quantified Difference | Clinically significant transition from BBB-impermeable to BBB-permeable |
| Conditions | in vivo systemic administration (intravenous) in mammalian epilepsy/neuralgia models |
For in vivo neurological research requiring systemic dosing, GABOB must be selected over GABA to ensure adequate central nervous system exposure without requiring intracerebroventricular injection.
GABOB is a highly efficient chiral precursor for the synthesis of L-carnitine, a critical metabolic compound. The (R)-enantiomer of GABOB can be converted to (R)-carnitine via direct methylation of the primary amine using aqueous trimethylamine, maintaining the stereochemical integrity of the β-hydroxyl group. This synthetic route leverages GABOB's existing chiral center, bypassing the need for complex asymmetric catalysis or enzymatic resolution that would be required if starting from non-chiral aliphatic precursors like butyric acid or GABA [1].
| Evidence Dimension | Synthetic steps required to establish the (R)-β-hydroxyl stereocenter in L-carnitine |
| Target Compound Data | 0 steps required to establish the (R)-β-hydroxyl stereocenter |
| Comparator Or Baseline | Achiral precursors like GABA or butyric acid (require complex asymmetric induction/resolution) |
| Quantified Difference | Elimination of asymmetric induction steps during L-carnitine synthesis |
| Conditions | Chemical synthesis of L-carnitine via amine methylation |
Industrial and laboratory chemists procure GABOB to streamline the synthesis of L-carnitine and related neuromediators by utilizing it as a ready-made chiral pool building block.
Directly leveraging its β-hydroxyl group, GABOB is the optimal chiral pool precursor for synthesizing statine isosteres (such as Tfm-GABOB). This is critical for developing pepstatin analogs and other aspartic protease inhibitors targeting HIV-1, where GABA cannot provide the necessary tetrahedral transition-state mimicry [1].
Due to the divergent enantioselective profiles of its (R)- and (S)- isomers, GABOB is procured to probe the orthosteric binding sites of GABAC (ρ1) and GABAB receptors. It allows researchers to differentiate specific amino acid interactions (e.g., T244) that are indistinguishable when using the full pan-agonist GABA[2].
Because GABOB readily crosses the blood-brain barrier unlike standard GABA, it is the preferred compound for in vivo neurological research requiring systemic dosing (e.g., intravenous administration at 25-100 mg/kg) to achieve central nervous system exposure without the need for invasive intracerebroventricular injections [2].
In industrial chemical synthesis, (R)-GABOB serves as a highly efficient starting material for L-carnitine production. By utilizing GABOB's existing stereocenter, chemists can bypass complex asymmetric catalysis or enzymatic resolution steps that would be mandatory if starting from achiral aliphatic precursors [1].
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